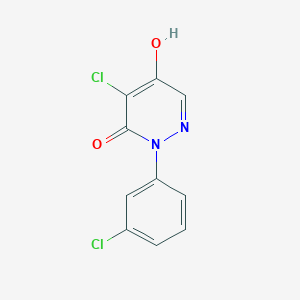

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

Description

4-Chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone is a pyridazinone derivative characterized by a hydroxy group at position 5, a chlorine atom at position 4, and a 3-chlorophenyl substituent at position 2 of the pyridazinone ring. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxy group and enhanced lipophilicity from the aromatic chlorinated substituents. Pyridazinones are known for their diverse pharmacological activities, ranging from anti-inflammatory to pesticidal applications, depending on substituent patterns .

Properties

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-5-hydroxypyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-3-7(4-6)14-10(16)9(12)8(15)5-13-14/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRCLWNEZWPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chloro-2-(3-chlorophenyl)-5-oxo-3(2H)-pyridazinone.

Reduction: Formation of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinol.

Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone is with a molecular weight of 275.13 g/mol. The compound features a pyridazinone core structure, which is crucial for its biological activity.

Research indicates that this compound exhibits various pharmacological activities, including anti-inflammatory, analgesic, and potential anticancer properties.

- Anti-inflammatory Activity : Studies have shown that derivatives of pyridazinones can inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

- Analgesic Effects : The compound has been tested in animal models for pain relief, showing promising results comparable to standard analgesics.

- Anticancer Potential : Research on similar pyridazinone derivatives has highlighted their ability to inhibit tumor growth in vitro and in vivo. For instance, compounds structurally related to this compound have demonstrated high affinity for cancer cell lines, suggesting a role as anticancer agents.

Case Study 1: Analgesic Properties

In a study published in Pharmacology Reports, researchers evaluated the analgesic effects of various pyridazinone derivatives including this compound. The results indicated a significant reduction in pain response in rat models when administered at specific dosages, supporting its potential as an analgesic drug .

Case Study 2: Anticancer Activity

A study conducted by Zhang et al. (2018) explored the anticancer properties of pyridazinones. The compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, demonstrating its potential as an effective anticancer agent .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that modify the pyridazinone core to enhance its biological activity. Researchers are actively exploring various derivatives to improve efficacy and reduce toxicity.

Table 2: Synthesized Derivatives and Their Activities

| Derivative | Activity |

|---|---|

| 4-Chloro-5-methylpyridazinone | Enhanced anticancer activity |

| 4-Chloro-2-(phenyl)hydroxy-pyridazinone | Increased anti-inflammatory effect |

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridazinone Derivatives

*Calculated based on molecular formula C₁₁H₇Cl₂N₂O₂.

Physicochemical and Toxicological Profiles

- Toxicity: Chlorinated pyridazinones (e.g., ) often emit toxic Cl⁻ and NOx upon decomposition. The target compound’s stability under thermal stress remains uncharacterized but warrants caution .

Biological Activity

4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone is a compound of interest due to its diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridazinone core with specific substituents that influence its biological activity. The presence of chlorine and hydroxyl groups enhances its reactivity and interaction with biological targets.

Chemical Formula

- Molecular Formula : C10H7Cl2N3O

- Molecular Weight : 246.09 g/mol

Antimicrobial Activity

Research has indicated that derivatives of pyridazinones exhibit significant antimicrobial properties. In a study evaluating various pyridazine derivatives, compounds similar to this compound were shown to possess notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Microbial Target | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A structure-activity relationship (SAR) study revealed that modifications to the pyridazinone structure could enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against different cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.5 |

| A549 (Lung) | 8.0 |

| HeLa (Cervical) | 10.0 |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer proliferation and survival. The compound's structural features allow it to interact with ATP-binding sites in these enzymes, leading to reduced cell viability.

Synthesis and Modifications

The synthesis of this compound can be achieved through several synthetic routes involving nucleophilic substitution and cyclization reactions. The following general method outlines a typical synthesis pathway:

- Starting Materials : Begin with appropriate chlorinated phenyl compounds and hydrazines.

- Reflux Reaction : Combine the starting materials in a suitable solvent under reflux conditions.

- Cyclization : Allow for cyclization to form the pyridazinone ring.

- Purification : Purify the product using recrystallization techniques.

Summary of Synthesis Steps

| Step | Description |

|---|---|

| Step 1 | Combine starting materials |

| Step 2 | Reflux under controlled temperature |

| Step 3 | Allow cyclization to occur |

| Step 4 | Purify product via recrystallization |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.